BenchChemオンラインストアへようこそ!

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide

GSK-3β inhibition kinase screening indazole-3-carboxamide series

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide (CAS 851798-78-2) is a small-molecule indazole-3-carboxamide derivative (C16H14ClN3O, MW 299.76). It belongs to the 1H-indazole-3-carboxamide class, a scaffold recognized for kinase inhibition, particularly glycogen synthase kinase 3β (GSK-3β).

Molecular Formula C16H14ClN3O
Molecular Weight 299.76
CAS No. 851798-78-2
Cat. No. B2655252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide
CAS851798-78-2
Molecular FormulaC16H14ClN3O
Molecular Weight299.76
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)NCCC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H14ClN3O/c17-12-7-5-11(6-8-12)9-10-18-16(21)15-13-3-1-2-4-14(13)19-20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
InChIKeyLJGKSOUQOFWWST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide (CAS 851798-78-2): Baseline Characterization for Scientific Procurement


N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide (CAS 851798-78-2) is a small-molecule indazole-3-carboxamide derivative (C16H14ClN3O, MW 299.76) [1]. It belongs to the 1H-indazole-3-carboxamide class, a scaffold recognized for kinase inhibition, particularly glycogen synthase kinase 3β (GSK-3β) [2]. The compound is catalogued in ChEMBL (CHEMBL1443234) with 17 bioactivity records across 13 target types, and in the Automated Topology Builder (ATB) repository with full MD topology and NMR parameters [1][3]. It is supplied exclusively for non-human research applications.

Why Generic Indazole-3-carboxamide Substitution Fails: The Need for Compound-Specific Evidence for 851798-78-2


Within the indazole-3-carboxamide class, minor structural variations produce divergent kinase selectivity profiles and potency. The 4-chlorophenethyl moiety at the N-amide position in 851798-78-2 is not a conserved feature of all GSK-3β inhibitors in the class; the lead series in the foundational patent (US 9,163,013) and JCIM 2015 paper covers diverse N-substituents, and each analog must be evaluated individually [1][2]. Generic substitution or scaffold-hopping without compound-specific bioactivity data risks selecting an analog with a different target engagement spectrum, invalidating experimental models. The quantitative evidence below clarifies where this specific compound can and cannot be interchanged.

Product-Specific Evidence Guide: Quantified Differentiation of 851798-78-2 Against Closest Analogs


GSK-3β Inhibitory Activity: Class-Level Evidence with pIC50 Range for the Indazole-3-carboxamide Scaffold

The compound 851798-78-2 has not yet been individually assayed in a public head-to-head study. However, its core scaffold—1H-indazole-3-carboxamide—was identified via virtual screening and confirmed as a novel GSK-3β inhibitory chemotype, with eight validated hits showing pIC50 values between 4.9 and 5.5 (IC50 ≈ 12.6–3.2 µM). One co-crystal structure (2.50 Å resolution) of GSK-3β with a representative indazole-3-carboxamide confirmed the binding mode [1]. This scaffold differentiates from the widely used aminopyrimidine GSK-3 inhibitors (e.g., CHIR-99021, IC50 ≈ 10 nM) by offering a distinct ATP-competitive hinge-binding motif, which may confer a different off-target kinase fingerprint; however, direct selectivity data for 851798-78-2 are not publicly available.

GSK-3β inhibition kinase screening indazole-3-carboxamide series

Predicted LogP and Lipophilic Ligand Efficiency: Cross-Study Comparison with Dechlorinated and Dearylated Analogs

The 4-chlorophenyl substituent in 851798-78-2 imparts a calculated logP (CLogP) of approximately 3.8–4.0, derived from the ATB repository and ChemSpider (ID 4068282). The dechlorinated analog (N-(2-phenylethyl)-1H-indazole-3-carboxamide) has a predicted CLogP of ~2.9–3.1, a reduction of ~0.9 log units. For the des-aryl analog, N-ethyl-1H-indazole-3-carboxamide, CLogP is ~1.5, a reduction of >2 log units [1]. Higher lipophilicity may enhance passive membrane permeability but also increase promiscuous binding risk; this property defines a narrow procurement window where the 4-chloro group is essential for a specific lipophilic range.

lipophilicity physicochemical property prediction structural analog comparison

Availability of Validated NMR and MD Topology Parameters: Procurement Differentiation from Unvalidated Research Chemicals

851798-78-2 is one of the few indazole-3-carboxamide analogs for which a publicly available, pre-validated MD topology and 1H NMR spectrum are hosted in the Automated Topology Builder (ATB) repository (Molecule ID 324518) [1]. The topology has passed semi-empirical QM, DFT (B3LYP/6-31G*), and Hessian-level validation, enabling immediate deployment in molecular dynamics simulations without manual parameterization. In contrast, closely related analogs such as N-(4-fluorophenethyl)-1H-indazole-3-carboxamide and N-(4-bromophenethyl)-1H-indazole-3-carboxamide lack equivalent ready-to-use topology files in the same repository, increasing the time and computational cost of procurement for MD-based studies.

NMR parameters MD topology computational chemistry

Target Engagement Profile Breadth: Multi-Target Potential vs. Narrowly Profiled In-Class Compounds

ChEMBL records 17 potency assay results for 851798-78-2 spanning 13 distinct target classes, including kinases, epigenetic regulators, and membrane receptors [1]. This multi-target engagement footprint contrasts with the majority of indazole-3-carboxamide analogs in the GSK-3 patent dataset, which were primarily profiled against a single kinase (GSK-3β) [2]. The broader target panel may be advantageous for phenotypic screening campaigns but also indicates a higher probability of off-target activity that must be controlled for in target-based assays. No quantitative selectivity ratios (e.g., GSK-3β vs. CDK2) are publicly available, making this a class-level differentiation.

target engagement kinase selectivity bioactivity profile

Supplier-Independent Identity Confirmation: ChemSpider and ChEMBL Cross-Indexing vs. Unlisted Analogs

851798-78-2 is cross-referenced across ChemSpider (ID 4068282), ChEMBL (CHEMBL1443234), and the ATB repository, providing independent structure verification and reducing the risk of mis-identification [1]. By contrast, several commercially available indazole-3-carboxamide analogs with different N-substituents (e.g., N-(2-fluorophenethyl)- or N-(2-methoxyphenethyl)-) are listed only on individual vendor catalogs without database cross-indexing [2]. The absence of public database entries for these analogs increases the burden of identity verification upon receipt and raises the risk of procurement errors in multi-compound screening sets.

compound identity database cross-referencing research chemical authentication

Best Research and Industrial Application Scenarios for 851798-78-2 Based on Verified Differentiation Evidence


Computational Chemistry and Molecular Dynamics Simulations Requiring Pre-Validated Topology Parameters

Research groups performing MD simulations of ligand-protein complexes can procure 851798-78-2 and directly use the ATB-validated topology (Molecule ID 324518) without additional QM parameterization. This accelerates simulation setup by an estimated 1–3 days compared to sourcing an analog lacking a public topology file. The pre-computed NMR spectrum further supports experimental validation of the ligand structure in solution [1].

GSK-3β Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Campaigns

Medicinal chemistry teams exploring the indazole-3-carboxamide scaffold for GSK-3β inhibition can use 851798-78-2 as a reference point for the N-4-chlorophenethyl substituent series. The scaffold has confirmed GSK-3β binding (co-crystal structure at 2.50 Å, pIC50 range 4.9–5.5) [1]. 851798-78-2's higher lipophilicity (CLogP ~3.8–4.0) provides a SAR data point for optimizing permeability while monitoring promiscuity, compared to the dechlorinated analog with CLogP ~2.9–3.1 .

Phenotypic Screening and Polypharmacology Studies Requiring Multi-Target Annotations

Investigators designing phenotypic screens or polypharmacology experiments can leverage 851798-78-2's 17 bioactivity records across 13 target types in ChEMBL to anticipate potential on- and off-target effects [1]. This broader annotation supports hit deconvolution in cell-based assays where target identification is a downstream goal. Researchers should note that quantitative selectivity data are not available and must be generated experimentally.

Library Procurement with Confirmed Identity and Cross-Database Validation

Compound library managers can prioritize 851798-78-2 for inclusion in screening decks where identity integrity is paramount. The compound's cross-indexing in ChemSpider, ChEMBL, and ATB reduces the risk of procurement errors compared to analogs solely listed on single-vendor catalogs [1][2]. This is particularly relevant for core facilities servicing multiple independent research groups where mis-identification could propagate across projects.

Quote Request

Request a Quote for N-[2-(4-chlorophenyl)ethyl]-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.